2-iodo-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide is a complex organic compound that features a benzamide core with various substituents, including iodine, methoxy, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the iodination of a benzamide derivative, followed by sulfonamide formation and methoxylation. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulfonamide group may produce aniline derivatives.
Scientific Research Applications
2-iodo-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-iodo-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The iodine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The methoxy group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-iodo-4-methoxy-1-nitrobenzene: Similar in structure but with a nitro group instead of a sulfonamide group.
2-iodo-5-methoxyphenol: Contains a phenol group instead of a benzamide core.
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A hallucinogenic compound with a different core structure.
Uniqueness
2-iodo-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both iodine and sulfonamide groups allows for diverse applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-iodo-N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IN2O4S/c1-14-7-12-20(28-2)19(13-14)24-29(26,27)16-10-8-15(9-11-16)23-21(25)17-5-3-4-6-18(17)22/h3-13,24H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTILYUUNWQRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.